Enhanced Lipophilicity vs. para-Terphenyl Analog
The computed XLogP3 value of 5.9 for 1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene [1] is approximately 1.3 log units higher than that of 4,4''-bis(chloromethyl)-p-terphenyl (XLogP3 = 4.6) [2]. This difference corresponds to an estimated 20‑fold higher partition coefficient favoring the organic phase in biphasic systems such as dichloromethane/water, which is critical for interfacial polymerization techniques.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.9 |
| Comparator Or Baseline | 4,4''-Bis(chloromethyl)-p-terphenyl (CAS 115414-79-4), XLogP3 = 4.6 |
| Quantified Difference | Δ 1.3 log units (~20× partition coefficient difference) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 20‑fold increase in organic‑phase partitioning directly facilitates homogeneous solution polymerization and enables efficient purification by liquid‑liquid extraction in industrial procurement workflows.
- [1] PubChem Compound Summary for CID 71427986, XLogP3 property. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 95427, 4,4''-Bis(chloromethyl)-p-terphenyl, XLogP3 property. National Center for Biotechnology Information, 2025. View Source
